molecular formula C9H15N3O B1527790 2-[[5-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol CAS No. 1178939-85-9

2-[[5-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol

Cat. No.: B1527790
CAS No.: 1178939-85-9
M. Wt: 181.23 g/mol
InChI Key: NEMNSFKBVXRXAZ-UHFFFAOYSA-N
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Description

The compound appears to contain an aminomethyl group and a pyridine ring. An aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, aminomethyl propanol has a density of 0.934 g/cm3 and is miscible in water .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, aminomethyl propanol is used as a buffer and is a component of certain drugs .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and use. For example, aminomethyl propanol can cause severe skin burns and eye damage .

Future Directions

The future directions for research and development would depend on the specific applications of the compound. For example, new 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities .

Properties

IUPAC Name

2-[[5-(aminomethyl)pyridin-2-yl]-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12(4-5-13)9-3-2-8(6-10)7-11-9/h2-3,7,13H,4-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMNSFKBVXRXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696390
Record name 2-{[5-(Aminomethyl)pyridin-2-yl](methyl)amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178939-85-9
Record name 2-{[5-(Aminomethyl)pyridin-2-yl](methyl)amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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